molecular formula C6H7NO2 B7889499 2-hydroxy-5-methyl-1H-pyridin-4-one

2-hydroxy-5-methyl-1H-pyridin-4-one

Cat. No.: B7889499
M. Wt: 125.13 g/mol
InChI Key: DOTGZUGIZALMLZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-1H-pyridin-4-one is a heterocyclic compound with the molecular formula C6H7NO2. It is a derivative of pyridinone, characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 5-position. This compound is known for its versatile applications in various fields, including medicinal chemistry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-methyl-1H-pyridin-4-one typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under pressure . This method ensures the formation of the desired compound with high yield and purity. Another approach involves the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-I-oxide using a platinum catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The key to industrial synthesis is maintaining consistent reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methyl-1H-pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methyl-1H-pyridin-4-one involves its ability to chelate metal ions, particularly iron. This chelation process disrupts the availability of metal ions necessary for various biological processes, thereby exerting its effects. The compound targets metal-dependent enzymes and pathways, leading to its therapeutic potential in treating metal overload disorders .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxy-5-methyl-1H-pyridin-4-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxyl and methyl groups at specific positions enhances its reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

2-hydroxy-5-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-3-7-6(9)2-5(4)8/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGZUGIZALMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CNC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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